Thymol blue

CAS No.: 857495-10-4

Cat. No.: VC13332703

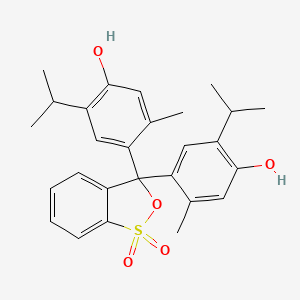

Molecular Formula: C27H30O5S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857495-10-4 |

|---|---|

| Molecular Formula | C27H30O5S |

| Molecular Weight | 466.6 g/mol |

| IUPAC Name | 4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol |

| Standard InChI | InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3 |

| Standard InChI Key | PRZSXZWFJHEZBJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |

| Canonical SMILES | CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O |

Introduction

Chemical Structure and Properties of Thymol Blue

Thymol blue (CHOS) is a sulfonphthalein derivative characterized by two phenolic hydroxyl groups and a sulfonic acid moiety. Its IUPAC name, 4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol, reflects its complex aromatic structure . The compound exists as a brownish-green or reddish-brown crystalline powder, insoluble in water but soluble in ethanol and dilute alkaline solutions .

Physical and Spectral Characteristics

Key physical properties of thymol blue include:

The compound exhibits two distinct pH transition ranges: red to yellow at pH 1.2–2.8 (pK ≈ 1.6) and yellow to blue at pH 8.0–9.6 (pK ≈ 8.9) . This dual-range behavior enables its use in both strongly acidic and moderately alkaline environments.

Synthesis and Manufacturing Innovations

The synthesis of thymol blue traditionally involves the condensation of thymol with phenylsulfonic acid anhydride under catalytic conditions. A notable advancement is the development of water-soluble sodium salts of thymol blue, addressing its inherent hydrophobicity.

Water-Soluble Thymol Blue Synthesis

A patented method (CN102250055A) outlines the following optimized steps :

-

Alkaline Dissolution: Sodium hydroxide (344 g) is dissolved in distilled water (8 L).

-

Reaction: Thymol blue (2000 g) is gradually added to the alkaline solution and stirred at 80°C for 2 hours.

-

Purification: The mixture is filtered to remove insoluble residues, yielding a purple-red filtrate.

-

Crystallization: Concentrating the filtrate produces dark green crystalline sodium thymol blue, which dissolves rapidly in water .

This method eliminates the need for organic solvents like chlorinated benzene, reducing toxicity and simplifying purification . Challenges such as controlling exothermic reactions (temperatures <110°C) and minimizing residual thymol through wet distillation are critical to ensuring product purity .

Applications Across Scientific Disciplines

Analytical Chemistry

Thymol blue is indispensable in acid-base titrations, particularly for endpoints in strongly acidic (e.g., HCl/NaOH) and weakly basic (e.g., carbonate/bicarbonate) systems . Its color transition from red (pH <1.6) to blue (pH >8.9) provides visual clarity, reducing titration errors.

Biological Research

In microbiology, thymol blue acts as a metabolic activity indicator. For example, fungal cultures acidify their environment during growth, triggering a yellow-to-red transition that correlates with biomass accumulation . This property is leveraged in antibiotic susceptibility assays to monitor microbial response.

Environmental Monitoring

Water quality assessments utilize thymol blue to detect pH fluctuations in aquatic ecosystems. A 2024 study highlighted its role in identifying acid rain impacts on freshwater lakes, where sudden shifts from blue to yellow signaled pH drops below 5.0 .

Pharmaceutical Quality Control

The dye’s ability to complex with metal ions aids in impurity detection. In drug formulations, thymol blue identifies trace aluminum or iron contaminants by forming colored complexes detectable at ppm levels .

Recent Advances and Future Directions

The development of water-soluble thymol blue sodium salts (CN102250055A) represents a significant innovation, expanding its utility in aqueous systems without ethanol cosolvents . Ongoing research explores covalent immobilization of thymol blue on silica nanoparticles for reusable pH sensors, demonstrating >95% signal retention after 50 cycles in pilot studies .

Future applications may include integration into smart packaging materials, where pH-sensitive color changes could indicate food spoilage or drug stability. Additionally, its potential as a redox indicator in non-aqueous batteries is under investigation, leveraging structural similarities to quinone-based systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume